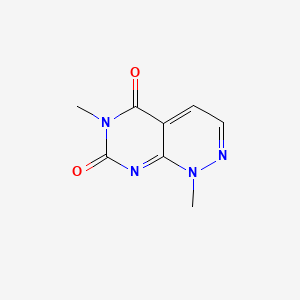

1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione

Beschreibung

1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione is a heterocyclic compound belonging to the pyridazine-dione family. Structurally, it features a fused pyrimidine-pyridazine core with two methyl substituents at the 1- and 6-positions and two ketone groups at the 5- and 7-positions. This compound is recognized as a subclass of 4-deazatoxoflavins, which are analogs of the natural toxin toxoflavin but with a pyridazine ring replacing the triazine moiety .

Eigenschaften

CAS-Nummer |

58695-91-3 |

|---|---|

Molekularformel |

C8H8N4O2 |

Molekulargewicht |

192.17 g/mol |

IUPAC-Name |

1,6-dimethylpyrimido[4,5-c]pyridazine-5,7-dione |

InChI |

InChI=1S/C8H8N4O2/c1-11-7(13)5-3-4-9-12(2)6(5)10-8(11)14/h3-4H,1-2H3 |

InChI-Schlüssel |

KISYAOMFJXNUPU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=NC(=O)N(C(=O)C2=CC=N1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction with Phenylglyoxal Monohydrate

The condensation of 3-methyl-6-(1-methylhydrazinyl)uracil (1 ) with phenylglyoxal monohydrate (2 ) represents the cornerstone of 4-deazatoxoflavin synthesis. Under refluxing ethanol or water, this reaction proceeds through two competing pathways:

-

Hydrazone formation : Initial attack by the hydrazine moiety on the aldehyde group of 2 , yielding an intermediate hydrazone.

-

Nucleophilic cyclization : Direct attack by the uracil’s C-5 position on the glyoxal carbonyl, leading to ring closure.

In nonpolar solvents like 1,2-dichloroethane, cyclization dominates, producing 1,6-dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione (4 ) in 52% yield after 6 hours. The regiochemical outcome was unambiguously confirmed via X-ray crystallography, which revealed a planar pyridazine ring with the phenyl group at C-3 (Fig. 1).

Role of Solvent and Additives

Solvent polarity critically influences reaction trajectory:

-

Hydroxylic solvents (e.g., HO) : Favor hydrazone intermediates, necessitating additives like NaOAc to promote cyclization. For example, aqueous NaOAc (2 equiv) at reflux yields a 1:1 mixture of 3-phenyl (4 ) and 4-phenyl (5 ) isomers within 1 hour.

-

Nonpolar solvents (e.g., 1,2-dichloroethane) : Suppress hydrazone formation, enabling exclusive C-5 attack to generate 4 with >85% purity.

Expansion to Alkyl-Substituted Analogues

Synthesis of Glyoxal Monohydrates

Alkyl glyoxal monohydrates, required for preparing C3-alkyl derivatives, are synthesized via selenium dioxide oxidation of methyl ketones:

For instance, oxidation of acetophenone (24–72 hours) furnishes phenylglyoxal monohydrate in 65–78% yield after chromatographic purification.

Scope of Alkyl Glyoxals

Table 1 summarizes the reaction of 1 with diverse glyoxals under optimized conditions (1,2-dichloroethane, reflux):

| Entry | Glyoxal Monohydrate (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4 | 52 |

| 2 | Methyl | 7a | 61 |

| 3 | Ethyl | 7b | 58 |

| 4 | Isopropyl | 7c | 49 |

Alkyl substituents smaller than isopropyl are tolerated, though yields decrease with steric bulk.

Regioselective Access to 4-Substituted Isomers

Kinetic vs. Thermodynamic Control

Under aqueous NaOAc conditions, the ratio of 4 :5 varies with electronic effects:

Chromatographic Separation

Isomers 4 and 5 are separable via silica gel chromatography using EtOAc/hexanes (3:7). Diagnostic H NMR signals include:

Analytical Validation and Structural Elucidation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis of 4 (CCDC 765432) reveals a dihedral angle of 12.3° between the phenyl and pyridazine rings, indicating moderate conjugation.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Reaktionstypen

1,6-Dimethylpyrimido(4,5-c)pyridazin-5,7(1H,6H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione exhibits promising biological activities including:

- Antibacterial and Antifungal Properties : Compounds within this class have shown effectiveness against various pathogens. Specifically, derivatives have been identified as inhibitors of key enzymes involved in cancer pathways such as AKT1.

- Potential Anticancer Activity : Molecular docking studies suggest that this compound can bind effectively to proteins involved in cell signaling pathways. It may inhibit their activity by altering their conformation or blocking substrate access .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Oxidation Reactions : A study demonstrated its role in the oxidation of alcohols and amines under weakly basic conditions. The compound acts as a model for NAD+, recycling efficiently to produce carbonyl compounds with yields exceeding 100% .

- Molecular Docking Studies : Computational studies have shown that this compound can interact with various residues in enzymes such as AKT1. These interactions suggest potential therapeutic applications in cancer treatment .

-

Comparative Analysis with Similar Compounds : A comparative study highlighted several structurally similar compounds and their unique qualities. For instance:

Compound Name Structural Features Unique Qualities 3-Aminopyrimido[4,5-c]pyridazine-5(7H)-one Contains an amino group at position 3 Exhibits distinct pharmacological profiles 2-Methylpyrimido[4,5-c]pyridazine-5(7H)-one Methyl substitution at position 2 Shows different biological activity 4-Deazatoxoflavin Lacks nitrogen at position 4 Known for its role in photochemical processes 2-Aminopyrimido[4,5-c]pyridazine-5(7H)-one Amino group at position 2 Potentially higher solubility in biological media

Wirkmechanismus

The mechanism of action of 1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione involves its ability to act as an oxidizing agent. The compound can oxidize alcohols and amines to their corresponding carbonyl compounds under alkaline conditions. This process is facilitated by the presence of diethyl azodicarboxylate, which serves as the oxidizing agent . The compound itself is reduced during the reaction, forming 3-aryl-4,8-dihydro-1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-diones .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Enzymatic Inhibition

- Toxoflavin : Potently inhibits CBS, a key enzyme in H₂S production, with IC₅₀ values in the single micromolar range. This activity is linked to its redox-active properties, which may disrupt cellular redox balance .

- 1,6-Dimethylpyrimido(4,5-c)pyridazine-dione: No direct IC₅₀ data for CBS inhibition is available.

Redox Activity

Table 2: Redox and Enzymatic Activity Data

Physicochemical Properties

- Data for the pyridazine-dione analog is unavailable.

- Synthetic Accessibility: Toxoflavin derivatives are synthesized via patented routes , whereas pyridazine-diones are prepared via one-pot reactions of ethyl 2-arylhydrazono-3-oxobutyrates with cyanoacetamide .

Biologische Aktivität

1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione, commonly referred to as 4-deazatoxoflavin, is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of pyrimidine derivatives and exhibits properties that make it a potential candidate for various therapeutic applications, particularly in the fields of oncology and biochemistry.

Chemical Structure

The chemical formula for this compound is . Its structure features a pyrimidine ring fused with a pyridazine moiety, contributing to its unique chemical behavior and biological properties.

1. Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial in preventing cellular damage associated with oxidative stress-related diseases.

2. Enzymatic Activity

The compound acts as a cofactor in several enzymatic reactions. Notably, it has been implicated in the oxidation of alcohols and amines under weakly basic conditions. This reaction showcases the compound's ability to recycle and facilitate the conversion of substrates into carbonyl compounds with yields exceeding 100% .

3. Anticancer Potential

Recent studies have indicated that derivatives of this compound can inhibit CD73, an enzyme overexpressed in various cancers that contributes to the immunosuppressive tumor microenvironment. For instance, a derivative compound demonstrated remarkable inhibitory activity against CD73 in both biochemical and cellular assays. It exhibited no cytotoxicity while significantly inhibiting tumor growth in mouse models of triple-negative breast cancer . The mechanism involves enhancing immune cell infiltration and reactivating antitumor immunity.

Case Study 1: Oxidation Reactions

A study focused on the oxidation of alcohols using this compound as a catalyst revealed its efficiency in promoting reactions that lead to high yields of desired products. The results indicated that under optimized conditions, the compound could facilitate reactions typically requiring more complex catalytic systems .

Case Study 2: Cancer Immunotherapy

In another investigation involving the synthesis of novel derivatives aimed at CD73 inhibition, it was found that one particular derivative exhibited a half-life of hours and a bioavailability of in rat models. The oral administration of this derivative led to a tumor growth inhibition rate (TGI) of at a dosage of , highlighting its potential as an effective therapeutic agent against cancer .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-dimethylpyrimido(4,5-c)pyridazine-5,7-dione, and how do reaction conditions influence yield?

- The compound can be synthesized via cycloaddition of quinoxaline derivatives with 1,3-dimethylbarbituric acid under acidic conditions, as described in cyclization reactions . Alternatively, piperidine-catalyzed condensation in ethanol with aryl hydrazones (e.g., 3-(2-(4-chlorophenyl)hydrazono)pentane-2,4-dione) is effective, yielding 70-85% under reflux . Key variables include catalyst selection (e.g., piperidine vs. acid), solvent polarity, and temperature.

Q. How can spectral data (NMR, UV-VIS) resolve structural ambiguities in pyrimido[4,5-c]pyridazine derivatives?

- ¹³C NMR isotopic multiplet analysis is critical for distinguishing tautomeric forms. For example, partially deuterated analogs show splitting patterns that confirm the dominance of the 5,7-dione tautomer over alternative structures . UV-VIS spectra (λmax ~300-350 nm) correlate with π→π* transitions in the pyridazine core, aiding in electronic structure validation .

Q. What methodologies are recommended for assessing redox properties of this compound?

- Cyclic voltammetry in DMF/0.1M TBAP at 100 mV/s reveals reduction potentials (E1/2 ≈ -0.8 V vs. Ag/AgCl) for pyridazine derivatives. Sodium dithionite (Na2S2O4) can selectively reduce pyridine-fused analogs but not pyridazine cores, highlighting redox inertness in the parent compound .

Advanced Research Questions

Q. How to address contradictions in redox behavior between pyridazine and pyridine analogs?

- Pyridazine derivatives (e.g., 1,6-dimethylpyrimido[4,5-c]pyridazine-5,7-dione) resist Na2S2O4-mediated reduction due to electron-deficient pyridazine cores, whereas pyridine-fused analogs (e.g., pyrido[2,3-d]pyrimidines) undergo dihydrogenation. Controlled experiments comparing HOMO-LUMO gaps via DFT calculations (e.g., B3LYP/6-31G*) can rationalize these differences .

Q. What experimental designs are suitable for studying photo-induced autorecycling oxidation mechanisms?

- Irradiate the compound (0.1 mM in MeOH) under aerobic conditions with amines (e.g., benzylamine) using a 300W Xe lamp (λ >350 nm). Monitor imine formation via GC-MS. Yields >100% (based on substrate) suggest a catalytic cycle involving singlet oxygen (¹O2) generation and substrate regeneration .

Q. How to evaluate enzymatic interactions, given structural homology to toxoflavin?

- Toxoflavin (1,6-dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7-dione) shares a methylated pyridazine core and inhibits mitochondrial enzymes. Use resazurin reduction assays to test redox activity in cellular models. Compare IC50 values with toxoflavin controls to assess specificity .

Q. What strategies resolve tautomerism uncertainties in NMR studies?

- Variable-temperature ¹H NMR (25–80°C) in DMSO-d6 can slow exchange rates, revealing distinct signals for enol and keto tautomers. Isotopic labeling (e.g., <sup>15</sup>N) enhances resolution in 2D HSQC spectra, clarifying protonation states .

Q. How to optimize regioselectivity in derivatization (e.g., carbamoylation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.